1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride
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Overview
Description
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride is a chemical compound known for its role in the synthesis of various pharmaceuticals, including flunarizine and lomerizine. It features a piperazine ring connected to a diphenylmethane moiety with two fluorine atoms at the para-positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride typically involves a one-step reaction of 1-[Bis(4-Fluorophenyl)Methyl]Piperazine with halogenated analogues of the second fragments via nucleophilic substitution . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same nucleophilic substitution reaction, with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is involved in the study of calcium channel blockers and their effects on cellular processes.
Medicine: It is used in the development of drugs for treating migraines and other neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound acts as a calcium antagonist, blocking calcium channels and thereby affecting cellular processes that depend on calcium ions . It also exhibits antihistamine, serotonin receptor blocking, and dopamine D2 blocking activities . These actions contribute to its effectiveness in treating migraines and other conditions.
Comparison with Similar Compounds
1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride is similar to other diphenylpiperazine compounds like flunarizine and lomerizine . its unique structure, with two fluorine atoms at the para-positions, gives it distinct pharmacological properties. Other similar compounds include:
These compounds share structural similarities but differ in their specific pharmacological effects and applications.
Properties
CAS No. |
27758-39-0 |
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Molecular Formula |
C17H20Cl2F2N2 |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C17H18F2N2.2ClH/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14;;/h1-8,17,20H,9-12H2;2*1H |
InChI Key |
HXHSZOBIAZPATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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